![molecular formula C14H10ClNO2 B14596183 Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- CAS No. 61603-35-8](/img/structure/B14596183.png)
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- is a heterocyclic compound that consists of a furan ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6-(phenylmethyl)pyridine-2-carboxylic acid with a dehydrating agent to form the desired furan ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
科学的研究の応用
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- Furo[3,2-b]pyridin-6-ol
- Furo[3,2-b]pyridine-2-carboxylic acid
- 3-Bromofuro[3,2-b]pyridine
Uniqueness
Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the chloro and phenylmethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
61603-35-8 |
|---|---|
分子式 |
C14H10ClNO2 |
分子量 |
259.69 g/mol |
IUPAC名 |
6-benzyl-3-chlorofuro[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C14H10ClNO2/c15-13-11-6-7-16(9-12(11)18-14(13)17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChIキー |
ULCYFDMFSZALKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C(=O)OC3=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


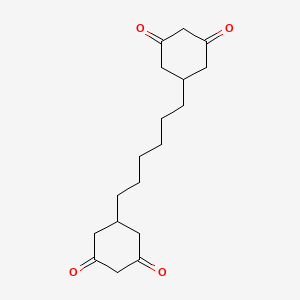

![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
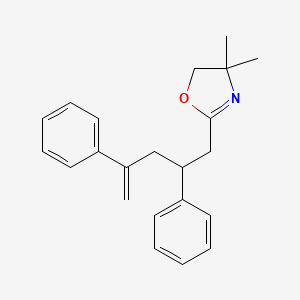
![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)

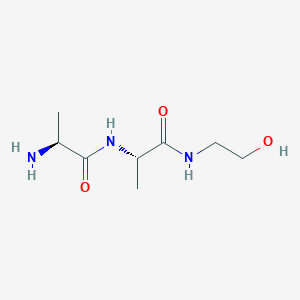
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
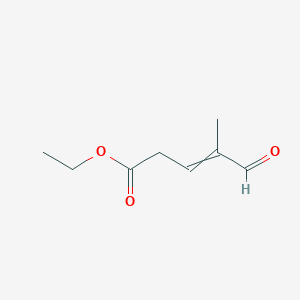
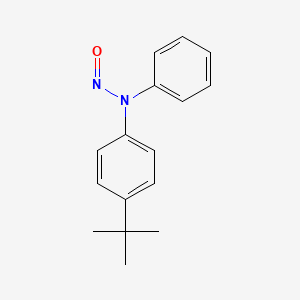
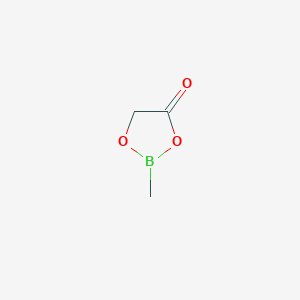
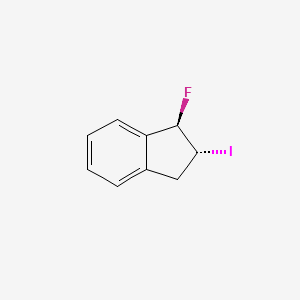
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
